molecular formula C17H14N4S2 B2998332 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894048-50-1

3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2998332
CAS No.: 894048-50-1
M. Wt: 338.45
InChI Key: YNNFFMVZPXMIPH-UHFFFAOYSA-N
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Description

The compound 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a triazolo[4,3-b]pyridazine core substituted with a 4-methylbenzylthio group at position 3 and a thiophen-2-yl moiety at position 4. This heterocyclic scaffold is recognized for its versatility in medicinal chemistry, with modifications to substituents significantly influencing biological activity, selectivity, and physicochemical properties .

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S2/c1-12-4-6-13(7-5-12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-3-2-10-22-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNFFMVZPXMIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Key Derivatives
Compound Name/ID R3 Substituent R6 Substituent Biological Activity/Selectivity Reference
3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine (Target) 4-Methylbenzylthio Thiophen-2-yl Under investigation; predicted CNS activity
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-triazolo[4,3-b]pyridazine 4-Chlorobenzylthio Thiophen-2-yl Higher molecular weight (358.86 g/mol); potential enhanced binding affinity
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine) 2-Fluorophenyl 2-Ethyltriazolylmethoxy α2/α3-GABAA receptor agonist; anxiolytic without sedation
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-triazolo[4,3-b]pyridazine (18) 2,5-Dimethoxyphenyl 4-Methoxy-3-(THF-3-yloxy)phenyl PDE4A inhibitor (IC50 < 10 nM); isoform-selective
3-(4-Methoxyphenyl)-6-(4-methylbenzylidenehydrazinyl)-triazolo[4,3-b]pyridazine (4f) 4-Methoxyphenyl 4-Methylbenzylidenehydrazinyl Antiproliferative activity in tumor cell lines

Key Findings from Comparative Studies

Substituent Effects on Target Selectivity :

  • The chlorobenzylthio analog (C16H11ClN4S2) exhibits a higher molecular weight (358.86 g/mol) compared to the methylbenzylthio derivative (C17H14N4S2, ~344.4 g/mol). The chloro group may enhance binding via halogen bonding but could increase metabolic stability risks .
  • TPA023 ’s fluorophenyl and triazolylmethoxy groups confer selectivity for α2/α3-GABAA receptors, avoiding sedation associated with α1-subunit activation . This highlights how electron-withdrawing groups (e.g., F) fine-tune receptor interactions.

Impact on Enzymatic Inhibition :

  • Compound 18 (PDE4A inhibitor) demonstrates that bulky, oxygen-rich substituents (e.g., tetrahydrofuran-3-yloxy) enhance isoform selectivity. Docking studies suggest these groups occupy hydrophobic pockets in PDE4’s catalytic domain .
  • In contrast, thiophenyl and benzylthio substituents (as in the target compound) may favor interactions with cysteine residues or aromatic stacking in alternative targets .

Antiproliferative Activity :

  • Derivatives like 4f (hydrazinyl-linked benzylidene group) show antiproliferative effects, whereas the target compound’s thioether and thiophenyl groups may redirect activity toward kinase or protease inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Chloro-substituted analogs may resist oxidative metabolism but could pose toxicity risks, whereas methyl groups are generally metabolically benign .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving condensation of hydrazine intermediates with aromatic aldehydes .

Biological Activity

The compound 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thioether derivatives with substituted pyridazines. The following general pathway has been established:

  • Formation of Triazole Ring : The initial step involves the condensation of thiophenes with hydrazine derivatives to form a triazole ring.
  • Thioether Introduction : The introduction of the 4-methylbenzylthio group is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have shown significant activity against various cancer cell lines.

  • Cell Line Studies : In vitro assays demonstrated that these compounds can inhibit cell proliferation in breast (MCF-7), lung (A549), and colon (HCT116) cancer cells by inducing apoptosis and disrupting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
A54915Cell cycle arrest
HCT11612Mitochondrial disruption

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness at concentrations ranging from 20 to 50 µg/mL against these pathogens.

Anti-inflammatory Effects

Research indicates that derivatives of triazoles can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

  • Cytokine Inhibition : Studies have shown a reduction in TNF-alpha and IL-6 levels in activated macrophages treated with this compound.

Case Studies

  • Case Study on Cancer Cell Lines : A recent publication evaluated the effects of various triazole derivatives on cancer cell lines. The study found that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells at an IC50 value of approximately 10 µM.
  • Antimicrobial Screening : Another study screened several thio-substituted triazoles against common bacterial strains. The results showed that the compound inhibited the growth of Staphylococcus aureus at a MIC of 30 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. The presence of thioether groups has been linked to enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

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